Product packaging for 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol(Cat. No.:CAS No. 66464-83-3)

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol

Cat. No.: B2571170
CAS No.: 66464-83-3
M. Wt: 158.24
InChI Key: QYZVMNRXWUVKNE-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Chemistry and Thiadiazoles in Research

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique physical and chemical properties to the molecules. Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms in the ring. jmchemsci.com Due to their diverse chemical reactivity and ability to participate in various interactions, thiadiazole derivatives have become important building blocks in medicinal and agricultural chemistry. asianpubs.org

Importance of the 1,3,4-Thiadiazole-2-thiol (B7761032) Moiety in Academic Studies

Within the thiadiazole family, the 1,3,4-thiadiazole (B1197879) isomer is of particular importance. When this ring is substituted with a thiol (-SH) group at the 2-position, it forms the 1,3,4-thiadiazole-2-thiol moiety. This structural feature is of significant academic interest due to its versatile reactivity. The thiol group can exist in a tautomeric equilibrium with its thione form, influencing its chemical behavior and potential for further chemical modifications. This moiety serves as a crucial intermediate in the synthesis of a wide array of derivatives with potential applications in various research fields. connectjournals.com The presence of the sulfur atom and the nitrogen atoms in the ring, along with the reactive thiol group, makes this scaffold a valuable synthon for creating more complex molecules. jmchemsci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S2 B2571170 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol CAS No. 66464-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVMNRXWUVKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 5 Cyclopropyl 1,3,4 Thiadiazole 2 Thiol

While extensive experimental data for this specific compound is not widely published, its basic physicochemical properties can be found in chemical databases.

PropertyValue
Molecular FormulaC5H6N2S2
Monoisotopic Mass157.99724 Da
Predicted Boiling Point238.4±23.0 °C
Predicted Density1.79±0.1 g/cm3
Predicted pKa6.41±0.40

Table 1: Predicted . Data sourced from PubChem. uni.luchemicalbook.com

Synthesis and Characterization

Characterization of 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol would typically involve a combination of spectroscopic techniques to confirm its structure.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the cyclopropyl (B3062369) ring and the N-H proton of the thione tautomer.
¹³C NMR Resonances for the carbon atoms of the cyclopropyl group and the two distinct carbon atoms of the thiadiazole ring.
FT-IR Characteristic absorption bands for N-H stretching (in the thione form), C=N stretching of the thiadiazole ring, and C-S stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Table 2: Expected Spectroscopic Data for the Characterization of this compound.

Chemical Reactivity and Derivative Formation

Strategic Approaches to the Synthesis of the 1,3,4-Thiadiazole (B1197879) Core

The 1,3,4-thiadiazole ring is a prevalent scaffold in medicinal and materials chemistry, leading to the development of numerous synthetic methodologies for its construction. ijraset.com These methods often involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

A cornerstone in the synthesis of 1,3,4-thiadiazole derivatives, particularly those bearing a thiol group, is the reaction of hydrazide derivatives with carbon disulfide. researchgate.net For 5-substituted-1,3,4-thiadiazole-2-thiols, the process typically begins with a carboxylic acid hydrazide. This intermediate reacts with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in an alcoholic solvent. connectjournals.com This reaction forms a potassium dithiocarbazinate salt. Subsequent heating of this salt induces cyclodehydration, leading to the formation of the stable 1,3,4-thiadiazole ring. connectjournals.com

Another prominent pathway involves the use of thiosemicarbazide (B42300). sbq.org.br When thiosemicarbazide is treated with carbon disulfide and a base, it forms a dithiocarboxylate intermediate, which can be cyclized by heating to yield the salt of 2-amino-5-mercapto-1,3,4-thiadiazole. connectjournals.com While this yields an amino group at the 5-position, it represents a fundamental and widely used method for constructing the 2-mercapto-1,3,4-thiadiazole core.

Table 1: Key Reactions for 1,3,4-Thiadiazole Core Synthesis from Thiosemicarbazide/Hydrazide and CS₂
Starting MaterialReagentsKey IntermediateProduct TypeReference
R-CO-NHNH₂ (Acid Hydrazide)1. CS₂, KOH/Ethanol (B145695) 2. Heat, AcidificationPotassium dithiocarbazinate salt5-R-1,3,4-thiadiazole-2-thiol connectjournals.com
H₂N-NH-CS-NH₂ (Thiosemicarbazide)CS₂, KOH, HeatPotassium hydrazothiocarbonamide dithiocarboxylate2-Amino-5-mercapto-1,3,4-thiadiazole connectjournals.com

Beyond the classical carbon disulfide route, a variety of alternative methods have been established for the synthesis of the 1,3,4-thiadiazole ring. researchgate.netsbq.org.br These pathways offer flexibility in accessing diverse substitution patterns.

One major alternative involves the cyclization of thiosemicarbazides with various single-carbon electrophiles. nih.govjocpr.com For instance, reacting a substituted thiosemicarbazide with a carboxylic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or concentrated sulfuric acid can yield 2-amino-5-substituted-1,3,4-thiadiazoles. researchgate.netchemmethod.combu.edu.eg

Oxidative cyclization of thiosemicarbazones provides another efficient route. sbq.org.br Reagents such as ferric chloride (FeCl₃) can facilitate the ring closure of thiosemicarbazones, derived from aldehydes or ketones, to form the corresponding 2-amino- or 2-substituted-amino-1,3,4-thiadiazole derivatives. researchgate.net

Furthermore, the conversion of other five-membered heterocycles, such as 1,3,4-oxadiazoles, into 1,3,4-thiadiazoles through reaction with a sulfur source represents a valid, albeit less direct, synthetic strategy. researchgate.netsbq.org.br This transformation is an example of bioisosteric replacement, where an oxygen atom in the ring is substituted by a sulfur atom. sbq.org.br

Introduction of the Cyclopropyl (B3062369) Moiety in this compound Synthesis

The synthesis of the target compound, this compound, requires the specific incorporation of a cyclopropyl group at the C5 position. This is typically achieved by starting with a precursor that already contains the cyclopropyl moiety.

The most direct and common method involves the use of cyclopropanecarboxylic acid hydrazide as the starting material. This key intermediate can be prepared from the reaction of cyclopropanecarboxylic acid or its corresponding ester with hydrazine (B178648) hydrate. The resulting cyclopropanecarboxylic acid hydrazide is then subjected to the classical thiadiazole synthesis conditions, reacting with carbon disulfide in an alkaline medium (e.g., ethanolic KOH) followed by cyclization to yield the desired this compound.

An alternative conceptual approach involves the cyclization of N-acylthiosemicarbazide , specifically cyclopropanecarbonyl thiosemicarbazide. This intermediate would be formed by reacting cyclopropanecarbonyl chloride with thiosemicarbazide. Subsequent acid-catalyzed cyclodehydration would yield 2-amino-5-cyclopropyl-1,3,4-thiadiazole, a close analogue of the target compound. nih.govnih.gov While this leads to a C5-cyclopropyl substituted thiadiazole, it installs an amino group at C2 instead of the thiol group.

Table 2: Synthetic Strategies for Incorporating the Cyclopropyl Moiety
PrecursorReaction SequenceFinal ProductReference
Cyclopropanecarboxylic acid hydrazideReaction with CS₂ in base, followed by cyclizationThis compoundGeneral Method connectjournals.com
Cyclopropanecarbonyl chloride + ThiosemicarbazideFormation of N-acylthiosemicarbazide, followed by acid-catalyzed cyclodehydration2-Amino-5-cyclopropyl-1,3,4-thiadiazoleAnalogy nih.govnih.gov

Derivatization Chemistry at the Thiol Group of this compound

The 2-thiol group of this compound is the primary site for further chemical transformations. This functionality exists in a tautomeric equilibrium with its 1,3,4-thiadiazole-2(3H)-thione form. The presence of the acidic thiol proton and the nucleophilic sulfur atom allows for a range of derivatization reactions.

The thiol group can be readily deprotonated by a base to form a thiolate anion, which serves as a potent nucleophile. This reactivity is widely exploited for the synthesis of various S-substituted derivatives.

S-Alkylation: The thiolate anion readily participates in nucleophilic substitution reactions with various alkylating agents. Treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) or α-halo ketones (e.g., phenacyl bromide) in the presence of a base results in the formation of the corresponding thioether (sulfide) derivatives. researchgate.net This S-alkylation is a common strategy to modify the properties of the parent compound. mdpi.comnih.gov

S-Acylation: Reaction of the thiolate with acylating agents, such as acid chlorides or anhydrides, leads to the formation of thioester derivatives. nih.gov This reaction provides a means to introduce a variety of acyl groups onto the sulfur atom.

The sulfur atom of the thiol group is susceptible to oxidation, and its oxidation state can be controlled by the choice of the oxidizing agent.

Disulfide Formation: Mild oxidation, for instance, using reagents like iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled conditions, can lead to the formation of a disulfide-bridged dimer, bis(5-cyclopropyl-1,3,4-thiadiazol-2-yl) disulfide.

Sulfonic Acid Formation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, can oxidize the thiol group further to sulfonic acid (-SO₃H) or related oxidized species. This transformation dramatically alters the electronic and physical properties of the molecule, converting the thiol into a highly acidic and water-soluble functional group.

Chemical Modifications and Transformations at the C-5 Position of this compound

The introduction of a cyclopropyl moiety at the C-5 position of the 1,3,4-thiadiazole-2-thiol ring is a key synthetic transformation that imparts unique structural and electronic properties to the molecule. The primary methodology to achieve this substitution involves the cyclization of a precursor containing the cyclopropyl group. A common route is the reaction of cyclopropanecarboxylic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This process forms a dithiocarbazate intermediate, which then undergoes acid-catalyzed cyclization to yield this compound.

Once the 5-cyclopropyl-1,3,4-thiadiazole core is formed, the reactivity of the molecule is largely dictated by the electronic nature of the heterocyclic ring. The 1,3,4-thiadiazole ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.com This deficiency makes the carbon atoms at the C-2 and C-5 positions susceptible to nucleophilic attack. nih.govresearchgate.net However, the ring is generally resistant to electrophilic substitution reactions. chemicalbook.comresearchgate.net

Direct chemical transformations of the cyclopropyl group at the C-5 position are not extensively documented in the literature. The stability of the cyclopropane (B1198618) ring, coupled with the electron-deficient nature of the attached thiadiazole ring, suggests that the cyclopropyl group itself is relatively inert under standard reaction conditions. Modifications to the molecule typically occur at the thiol group at the C-2 position or the nitrogen atoms of the ring, rather than at the C-5 substituent. The cyclopropane ring is considered an important "active group" in drug design, valued for its conformational rigidity and metabolic stability. asianpubs.org

Research into structural modifications of the 1,3,4-thiadiazole scaffold often focuses on synthesizing analogues with various substituents at the C-5 position to explore structure-activity relationships. researchgate.netnih.gov The synthesis of the 5-cyclopropyl derivative is itself the key transformation, providing a specific lipophilic and conformationally constrained group that can influence the biological activity of the compound.

Table 1: Key Synthetic Reaction for this compound

ReactantsReagentsProductReaction Type
Cyclopropanecarboxylic acid hydrazide, Carbon disulfide1. KOH, 2. AcidThis compoundDithiocarbazate formation and cyclization

Exploration of Novel Reaction Pathways and Synthetic Methodologies for Related 1,3,4-Thiadiazole-2-thiol Derivatives

The development of novel synthetic routes for 1,3,4-thiadiazole-2-thiol derivatives is an active area of research, driven by the broad spectrum of biological activities these compounds possess. connectjournals.commdpi.com Several methodologies have been established for the synthesis of this heterocyclic core, starting from various acyclic precursors.

Synthesis from Thiosemicarbazides: A prevalent and versatile method for synthesizing 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. nih.gov This method can be adapted for the synthesis of 2-thiol derivatives. For instance, reacting a 4-substituted thiosemicarbazide with carbon disulfide in an alkaline medium leads to the formation of the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol. connectjournals.com More recent approaches have focused on one-pot reactions using reagents like polyphosphate ester (PPE) to facilitate the cyclodehydration between a thiosemicarbazide and a carboxylic acid, avoiding toxic additives. researchgate.net

Synthesis from Dithiocarbazates: The cyclization of dithiocarbazates is a cornerstone in the synthesis of 1,3,4-thiadiazole-2-thiols. connectjournals.com This pathway typically begins with the reaction of a hydrazide with carbon disulfide in the presence of a base (like KOH) to form a potassium dithiocarbazate salt. Subsequent treatment of this salt with a strong acid, such as concentrated sulfuric acid, induces cyclization to afford the 5-substituted-1,3,4-thiadiazole-2-thiol. connectjournals.com This method is widely applicable for a range of substituents at the C-5 position.

Synthesis from Thiohydrazides: Another synthetic route involves the use of thiohydrazides. Treatment of a substituted thiohydrazide with thiophosgene (B130339) can yield the corresponding 1,3,4-thiadiazole-2-thione derivative. connectjournals.com

Microwave-Assisted Synthesis: To improve reaction efficiency, reduce reaction times, and enhance yields, microwave-assisted organic synthesis (MAOS) has been applied to the production of 1,3,4-thiadiazole derivatives. Microwave irradiation can accelerate the heterocyclization of precursors like 1,6-disubstituted-2,5-dithiobiureas to form 5-substituted amino- nih.govresearchgate.netconnectjournals.comthiadiazole-2-thiones. connectjournals.com

One-Pot Methodologies: Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures. A notable one-pot method has been developed for creating acid hydrazides, which are then further processed to yield 5-substituted-1,3,4-thiadiazole-2-thiols, streamlining the synthetic process. researchgate.net

These diverse synthetic strategies allow for the creation of a wide library of 1,3,4-thiadiazole-2-thiol derivatives, enabling extensive investigation into their chemical and biological properties. mdpi.comnih.gov

Table 2: Overview of Synthetic Methodologies for 1,3,4-Thiadiazole-2-thiol Derivatives

Starting MaterialKey ReagentsGeneral ProductKey Features
ThiosemicarbazideCarboxylic Acid / CS₂, Acid/Base5-Substituted-1,3,4-thiadiazole-2-amine/thiolVersatile, common route nih.govconnectjournals.com
Acid HydrazideCS₂, KOH, Acid5-Substituted-1,3,4-thiadiazole-2-thiolForms dithiocarbazate intermediate connectjournals.com
ThiohydrazideThiophosgene5-Substituted-1,3,4-thiadiazole-2-thioneDirect thione formation connectjournals.com
DithiobiureasMicrowave Irradiation5-Substituted amino-1,3,4-thiadiazole-2-thioneRapid, efficient connectjournals.com
VariousOne-Pot Systems (e.g., using PPE)5-Substituted-1,3,4-thiadiazole derivativesHigh efficiency, avoids toxic reagents researchgate.netresearchgate.net

Influence of the Cyclopropyl Substituent on Biological Activity Profiles

The cyclopropyl group at the C-5 position is a critical determinant of the biological activity of 1,3,4-thiadiazole derivatives. This small, strained carbocyclic ring is often used in drug design as a bioisosteric replacement for other small alkyl groups, such as methyl or ethyl, or even unsaturated functionalities. researchgate.netasianpubs.org

Key influences of the cyclopropyl substituent include:

Enhanced Potency: In many chemical series, the replacement of a small alkyl group with a cyclopropyl ring leads to a significant increase in biological potency. For instance, in a series of quinoline-thiadiazole hybrids, the presence of a cyclopropyl group enhanced antibacterial activity compared to an ethyl group. hilarispublisher.com Similarly, the bioisosteric replacement of a methyl group with a cyclopropyl moiety resulted in the identification of a potent hit compound in the development of antitubercular agents. researchgate.net

Metabolic Stability: The cyclopropyl group can improve a molecule's metabolic profile. Its compact and rigid structure can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific, biologically active conformation. This pre-organization for binding to a biological target can lead to higher affinity and selectivity, reducing the entropic penalty of binding.

Impact of Substituents at the Thiol (S-2) Position on Biological Responses

The thiol group (-SH) at the C-2 position of the 1,3,4-thiadiazole ring is a versatile handle for chemical modification. It exists in tautomeric equilibrium with the thione form and serves as a primary point for introducing a wide variety of substituents, significantly influencing the molecule's interaction with biological targets.

The nature of the substituent attached to the sulfur atom can dictate the compound's biological activity profile:

Modulation of Activity: The introduction of different groups at the S-2 position can dramatically alter or abolish biological activity. In a series of c-Jun N-terminal kinase (JNK) inhibitors, the addition of a methylphenyl group onto the thiol resulted in a complete loss of activity, demonstrating the steric and electronic sensitivity of the target's binding pocket. nih.gov

Introduction of Key Interactions: S-alkylation or S-acylation can introduce new functional groups capable of forming crucial interactions, such as hydrogen bonds or hydrophobic contacts. For example, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives have shown promising anticancer activity, where the benzyl group can engage in hydrophobic or π-stacking interactions. nih.gov

Bio-oxidation and Activity: The sulfur atom itself can be a target for bio-oxidation. In the context of anti-HBV agents, the oxidation of a sulfide (B99878) linkage at the C-2 position to a sulfinyl group was found to increase the inhibitory activity against viral DNA. mdpi.com

The following table summarizes the impact of S-2 substitution on biological activity in selected 1,3,4-thiadiazole series.

Base ScaffoldS-2 SubstituentBiological ActivityFinding
5-amino-1,3,4-thiadiazole-2-thiol (B144363)-S-CH₂-PhenylJNK InhibitionComplete loss of activity. nih.gov
1,3,4-thiadiazole-S-CH₂-PhenylAnticancerBenzyl group contributes to activity. nih.gov
1,3,4-thiadiazole-S(O)- (Sulfinyl)Anti-HBVOxidation from sulfide to sulfinyl increases activity. mdpi.com

Structure-Activity Relationships Governed by C-5 Substituents on the 1,3,4-Thiadiazole Ring

While this article focuses on the 5-cyclopropyl scaffold, understanding the SAR of other C-5 substituents provides critical insight into the role of this position. The size, electronics, and lipophilicity of the group at C-5 are pivotal in determining the potency and selectivity of the biological response. hilarispublisher.comresearchgate.net

Research on various 5-substituted-1,3,4-thiadiazole-2-thiol series has revealed several key trends:

Electronic Effects: The electronic nature of the C-5 substituent can significantly modulate the properties of the entire thiadiazole ring system. In a study of antibacterial agents, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on a phenyl ring at the C-5 position was shown to have a pronounced effect on activity. researchgate.net For instance, compounds with a trimethoxyphenyl group at C-5 displayed potent anticancer activity. researchgate.net

Steric and Lipophilic Factors: The size and shape of the C-5 substituent are crucial for fitting into the target's binding site. Small, compact groups like methyl or amino can confer specific activities. In one study, a methyl group at the C-5 position resulted in high diuretic activity, whereas an amino group at the same position led to a different profile. mdpi.com

The table below illustrates how different C-5 substituents influence the biological activity of 1,3,4-thiadiazole-2-thiol derivatives.

C-5 SubstituentBiological ActivityKey Finding
MethylDiureticDisplayed high diuretic activity. mdpi.com
AminoDiureticLess active for diuresis compared to the methyl-substituted analog. mdpi.com
Substituted Phenyl RingsAntioxidantPotent antioxidant activity observed, dependent on phenyl substitution. researchgate.net
TrimethoxyphenylAnticancerShowed potent anticancer activity. researchgate.net
NitroarylAntibacterialActive against Helicobacter pylori. researchgate.net

Identification of Key Pharmacophoric Features for Diverse Biological Activities

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are essential for identifying the key chemical features required for a molecule to exert a specific biological effect. elsevierpure.comtandfonline.com For the 1,3,4-thiadiazole class, several recurring pharmacophoric features have been identified that are crucial for their diverse activities. nih.gov

The 1,3,4-thiadiazole ring itself is a versatile pharmacophore. nih.govresearchgate.net Its key contributions include:

Hydrogen Bond Acceptors: The two nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, which is a critical interaction for binding to many enzymes and receptors.

Bioisosterism: The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, allowing it to interact with biological targets that recognize nucleic acid bases. nih.govresearchgate.net

Scaffold Rigidity: The aromatic, planar nature of the ring provides a rigid scaffold to correctly orient substituents for optimal interaction with a target protein.

A general pharmacophore model for a biologically active 1,3,4-thiadiazole derivative often includes:

A Hydrogen Bond Acceptor/Donor Region: This is often supplied by the thiadiazole nitrogens and the exocyclic thiol/thione group or other substituents at C-2 and C-5. acs.org

A Hydrophobic/Aromatic Region: This is provided by substituents such as the cyclopropyl group at C-5 or aryl groups attached at either C-5 or via the S-2 thiol linkage. These features are essential for engaging with hydrophobic pockets in target proteins.

A Defined Spatial Arrangement: 3D-QSAR studies consistently show that the relative three-dimensional arrangement of these features is critical for activity. mdpi.comresearchgate.netnih.gov The thiadiazole ring acts as the central organizing element.

For example, in the development of inhibitors for the FabX enzyme of H. pylori, the 1,3,4-thiadiazole sulfonamide scaffold was identified as a key pharmacophore essential for maintaining a rigid, active conformation. acs.org Similarly, pharmacophore models for VEGFR-2 inhibitors have highlighted the nitrogen atoms of the thiadiazole moiety as playing a potential role in enhancing binding affinity through hydrogen bonding. nih.gov

The following table summarizes the key pharmacophoric features identified for different biological activities of 1,3,4-thiadiazole derivatives.

Biological ActivityKey Pharmacophoric Features
Antibacterial (FabX)1,3,4-thiadiazole scaffold for conformational rigidity; Amide group for hydrogen bonding. acs.org
Anticancer (VEGFR-2)Hydrogen bond acceptors (thiadiazole nitrogens); Hydrophobic regions; Aromatic rings. nih.gov
Anticancer (General)Aromatic rings and electron-withdrawing substituents. nih.gov
AntifungalSpecific steric and electrostatic fields around the molecule, as determined by CoMFA analysis. mdpi.comresearchgate.net

In Vitro Antimicrobial Activity and Mechanistic Insights

The antimicrobial properties of 1,3,4-thiadiazole derivatives are broad, encompassing both antibacterial and antifungal actions. The core of their activity often lies in the toxophoric –N=C-S- grouping, which is a key structural feature. ut.ac.ir

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Studies on various substituted 1,3,4-thiadiazole compounds show their efficacy against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov For instance, certain fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed good inhibitory effects against S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Similarly, a new series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives was found to be active against Gram-positive bacteria, with some compounds exhibiting strong antibacterial effects. ut.ac.ir

Compound DerivativeBacterial StrainActivity (MIC in μg/mL)Reference
Fluorinated 5-phenyl-1,3,4-thiadiazol-2-amineS. aureus20-28 nih.gov
Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amineB. subtilis20-28 nih.gov
Tris-2,5-disubstituted 1,3,4-thiadiazoleP. aeruginosa8-31.25 nih.gov
Tris-2,5-disubstituted 1,3,4-thiadiazoleE. coli8-31.25 nih.gov

The antifungal activity of 1,3,4-thiadiazole derivatives has been investigated against various pathogenic fungi, particularly Candida species. nih.govnih.gov One of the primary mechanisms of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Docking studies have suggested that these compounds can interact with and inhibit the fungal 14-α-sterol demethylase enzyme, which is essential for ergosterol production. nih.gov

Another identified mechanistic pathway involves the disruption of cell wall biogenesis. One study on a 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol derivative revealed that it caused treated fungal cells to lose their characteristic shape, form giant cells, and flocculate. researchgate.net This suggests interference with the integrity of the cell wall, leading to reduced osmotic resistance and leakage of cellular contents. researchgate.net Notably, this particular compound did not affect the ergosterol content, indicating a different mechanism of action from the azole antifungals. researchgate.net

Compound DerivativeFungal StrainActivity (MIC in μg/mL)Reference
4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diolCandida species8-96 researchgate.net
5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivative (3k)C. albicansNotable Effect nih.gov
5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol derivative (3l)C. parapsilosisNotable Effect nih.gov

In Vitro Anticancer Activity and Molecular Mechanisms

The 1,3,4-thiadiazole ring is a prominent pharmacophore in the design of novel anticancer agents. nih.govbrieflands.com In vitro studies have shown that these compounds can induce cancer cell death through multiple molecular mechanisms, including the induction of apoptosis, inhibition of key signaling enzymes like tyrosine kinases, and targeting metabolic enzymes such as carbonic anhydrase. brieflands.com

A key mechanism for the anticancer effect of 1,3,4-thiadiazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov Studies on 5-Aryl-1,3,4-thiadiazole derivatives have shown that they can trigger the intrinsic pathway of apoptosis. nih.govdntb.gov.ua This is evidenced by a significant increase in the Bax/Bcl-2 ratio in cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer). nih.gov An elevated Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of pro-apoptotic factors.

This, in turn, activates initiator caspases, such as caspase-9. nih.gov Caspases are a family of cysteine proteases that execute the apoptotic process. nih.gov Research has confirmed that treatment with active 1,3,4-thiadiazole compounds leads to a significant enhancement in the levels of caspase-9, confirming the activation of the intrinsic apoptotic cascade. nih.govdntb.gov.ua

Compound DerivativeCell LineMolecular EffectReference
Compound 4e (a 5-Aryl-1,3,4-thiadiazole)HepG2Significant increase in Bax/Bcl-2 ratio and caspase-9 levels nih.gov
Compound 4i (a 5-Aryl-1,3,4-thiadiazole)MCF-7Significant increase in Bax/Bcl-2 ratio and caspase-9 levels nih.gov

Protein tyrosine kinases (PTKs) play a crucial role in cellular signaling pathways that control cell proliferation, differentiation, and survival. brieflands.com Their dysregulation is a common feature in many cancers, making them an important therapeutic target. Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of tyrosine kinases. brieflands.com

In one study, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic effects. Molecular docking studies suggested that these compounds could bind to the active sites of tyrosine kinases such as Abl and Src. brieflands.com The in vitro cytotoxicity assays against various cancer cell lines, including PC3 (prostate), SKNMC (neuroepithelioma), and HT29 (colon), confirmed their anticancer potential. For example, one compound with a para-methoxy substitution demonstrated potent inhibitory activity against PC3 and SKNMC cells, with IC₅₀ values of 22.19 µM and 5.41 µM, respectively. brieflands.com

Compound DerivativeCell LineCytotoxicity (IC₅₀ in µM)Reference
Compound 3e (para-methoxy substitution)PC322.19 ± 2.1 brieflands.com
SKNMC5.41 ± 0.35 brieflands.com
Compound 3f (ortho-fluoro substitution)HT2912.57 ± 0.6 brieflands.com

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain isoforms, particularly CA IX and XII, are overexpressed in many hypoxic tumors and are involved in pH regulation, contributing to tumor progression and metastasis. Therefore, CA inhibitors are a promising strategy for anticancer therapy. The 1,3,4-thiadiazole nucleus is a known scaffold for designing potent CA inhibitors. nuph.edu.uaresearchgate.net

Studies on 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives have demonstrated their inhibitory effects on human carbonic anhydrase isoenzymes hCA-I and hCA-II. nih.gov Further modifications of this parent compound led to new derivatives that were more potent inhibitors, particularly against hCA-II. nih.gov In another study, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, and one compound (7i) showed more potent inhibition of carbonic anhydrase (IC₅₀ = 0.402 µM) than the standard reference drug acetazolamide (B1664987) (IC₅₀ = 0.998 µM). rsc.org

Compound ClassTarget EnzymeInhibitory ActivityReference
5-amino-1,3,4-thiadiazole-2-sulfonamide derivativeshCA-I, hCA-IIPreferential inhibition of hCA-II nih.gov
1,3,4-thiadiazole-thiazolidinone hybrid (7i)Carbonic AnhydraseIC₅₀ = 0.402 ± 0.017 µM rsc.org
Acetazolamide (Standard)Carbonic AnhydraseIC₅₀ = 0.998 ± 0.046 µM rsc.org

Modulation of Cellular Proliferation Pathways

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential in modulating cellular proliferation pathways, a key target in anticancer research. In vitro studies on various human cancer cell lines have elucidated several mechanisms through which these compounds exert their antiproliferative effects.

Research has shown that certain 5-aryl-1,3,4-thiadiazole derivatives exhibit notable cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. nih.gov For instance, compounds featuring a piperidine (B6355638) ring with a benzyl moiety or a piperazine (B1678402) ring with an o-ethoxyphenyl group displayed high activity. nih.gov The mechanism of action for these active compounds was linked to their ability to induce apoptosis, as evidenced by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. nih.gov Furthermore, cell cycle analysis revealed that these derivatives could induce cell cycle arrest at the S and G2/M phases, effectively halting the proliferation of cancer cells. nih.gov

Molecular modeling studies have complemented these findings, suggesting that some 1,3,4-thiadiazole hybrids can bind effectively within the active sites of enzymes crucial for tumor growth, such as mushroom tyrosinase. nih.gov Flow cytometry analysis of active hybrids indicated they induce apoptosis and cause cell cycle arrest in the G0/G1 phase. nih.gov The antiproliferative effect of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives has also been evaluated against several human cancer cell lines, including bladder (HCV29T), rectal (SW707), lung (A549), and breast (T47D), with some compounds showing higher efficacy than the standard drug cisplatin. nih.gov The ability of 1,3,4-thiadiazole derivatives to inhibit key enzymes involved in cell growth and proliferation, such as glutaminase (B10826351) and topoisomerase II, further underscores their role as modulators of cellular proliferation. bepls.commdpi.com

Table 1: In Vitro Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives

Compound TypeCancer Cell LineActivity (IC50 in µg/mL)Reference CompoundReference IC50 (µg/mL)
Pyridinium-thiadiazole derivative (3)MCF-77.565-FU6.80
Piperazine-thiadiazole derivative (4e)MCF-72.345-FU6.80
Piperidine-thiadiazole derivative (4i)MCF-72.535-FU6.80
Piperazine-thiadiazole derivative (4e)HepG23.135-FU5.50
Piperidine-thiadiazole derivative (4i)HepG23.475-FU5.50

Data sourced from reference nih.gov. 5-FU refers to 5-Fluorouracil.

Exploration of Antioxidant Mechanisms

The 1,3,4-thiadiazole nucleus is a key structural feature in many compounds investigated for their antioxidant properties. In vitro studies have primarily focused on the ability of these derivatives to scavenge stable free radicals, a common mechanism for antioxidant action.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate antioxidant capacity. In this assay, an antioxidant compound reacts with the stable DPPH free radical, converting it to 1,1-diphenyl-2-picrylhydrazine (B155456) and causing a measurable decolorization. derpharmachemica.com Several studies have demonstrated that 1,3,4-thiadiazole derivatives linked to a 4-thiazolidinone (B1220212) moiety possess potent DPPH radical scavenging activity. saudijournals.comsaudijournals.com For example, certain derivatives (TZD 3 and TZD 5) exhibited promising antioxidant activity with IC50 values of 28.00µM and 27.50µM, respectively, which is comparable to the standard antioxidant, ascorbic acid (IC50 of 29.2µM). saudijournals.comsaudijournals.com

Another study evaluated a range of thiazolidinone derivatives, including those based on a 1,3,4-thiadiazole core, using DPPH and thiobarbituric acid reactive substances (TBARS) assays. nih.gov One 1,3,4-thiadiazole based compound (compound 4) showed a DPPH scavenging activity of 33.98%, superior to other tested derivatives, though less potent than Vitamin C (94.35%). nih.gov The TBARS test, which measures the inhibition of lipid peroxidation, revealed that several 1,3,4-thiadiazole derivatives demonstrated moderate to significant inhibition. nih.gov The antioxidant potential is often attributed to the specific substitutions on the thiadiazole ring, which can influence the molecule's ability to donate a hydrogen atom or an electron to a free radical.

Table 2: DPPH Radical Scavenging Activity of 1,3,4-Thiadiazole Derivatives

CompoundIC50 (µM)
TZD 328.00
TZD 527.50
Ascorbic Acid (Standard)29.2

Data sourced from references saudijournals.comsaudijournals.com.

Molecular Basis of Anticonvulsant Activity, including Phenytoin-like Mechanisms

The 1,3,4-thiadiazole scaffold is a constituent of various compounds with recognized anticonvulsant properties. arjonline.org In vitro and in silico studies, alongside in vivo models, have begun to uncover the molecular mechanisms underlying this activity. These mechanisms often involve interaction with key components of neuronal excitability, such as voltage-gated ion channels and neurotransmitter systems.

A significant body of research has evaluated 1,3,4-thiadiazole derivatives using standard preclinical models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is considered a predictor of activity against generalized tonic-clonic seizures, and drugs that are effective in this model, such as phenytoin (B1677684), are thought to act by blocking voltage-gated sodium channels. Several 1,3,4-thiadiazole derivatives have shown potent activity in the MES test, suggesting a potential phenytoin-like mechanism. frontiersin.orgnih.gov For example, 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole was identified as a potent anticonvulsant that compared favorably with standard drugs like phenytoin and carbamazepine. arjonline.org Similarly, a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles yielded potent compounds, with 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole representing a new class of anticonvulsant agent with a profile similar to phenytoin. nih.gov

Molecular docking studies have suggested that these compounds can interact with voltage-gated ion channels. nih.gov Furthermore, some derivatives have shown activity in the scPTZ test, which is indicative of an ability to raise the seizure threshold, possibly through interaction with the GABAergic system. nih.gov For instance, one derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, was found to be potent in both MES and PTZ models, suggesting a dual mechanism of action involving both voltage-gated ion channels and GABA. nih.gov The lipophilicity of the derivatives is also considered a crucial factor, as it facilitates crossing the blood-brain barrier to reach their targets within the central nervous system. frontiersin.orgnih.gov

In Vitro Diuretic Activity and Carbonic Anhydrase Interaction

The diuretic properties of 1,3,4-thiadiazole derivatives are well-established, with the mechanism being closely linked to the inhibition of the enzyme carbonic anhydrase (CA). nuph.edu.ua Acetazolamide and methazolamide, known diuretic drugs, are based on the 1,3,4-thiadiazole structure and function as carbonic anhydrase inhibitors (CAIs). nuph.edu.ua

In vitro studies have extensively evaluated the inhibitory effects of various 1,3,4-thiadiazole-based compounds against different isoforms of carbonic anhydrase. Carbonic anhydrase is a metalloenzyme containing a zinc ion in its active site, which is crucial for its catalytic activity of reversibly hydrating carbon dioxide. semanticscholar.org The sulfonamide group (-SO2NH2) present in many thiadiazole-based diuretics is a key pharmacophore that coordinates with this zinc ion, leading to the inhibition of the enzyme. semanticscholar.org

A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were assayed as inhibitors of several CA isoforms, including the cytosolic CA I and II, membrane-associated CA IV, and mitochondrial CA VA and VB. nih.gov These compounds were found to be particularly potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB, while showing weaker inhibition against the cytosolic and membrane-bound forms. nih.gov Another study on 1,3,4-thiadiazole-thiazolidinone hybrids identified a compound (7i) with an IC50 value of 0.402 µM, which was more potent than the standard drug acetazolamide (IC50 = 0.998 µM). rsc.org Kinetic analysis revealed that this compound acts as a competitive inhibitor, directly competing with the substrate for binding to the active site of the enzyme. rsc.org The diuretic effect stems from the inhibition of carbonic anhydrase in the renal tubules, which leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in increased urine output. nuph.edu.uanih.gov

Table 3: In Vitro Inhibition of Carbonic Anhydrase Isoforms by 2-Substituted-1,3,4-Thiadiazole-5-Sulfamides

CA IsoformInhibition Constant (KI) Range
hCA I102 nM - 7.42 µM
hCA II0.54 µM - 7.42 µM
hCA IV4.32 µM - 10.05 µM
hCA VA4.2 nM - 32 nM
hCA VB1.3 nM - 74 nM

Data sourced from reference nih.gov.

Antiviral Activity and Protease Inhibition Mechanisms

The 1,3,4-thiadiazole ring is recognized as a bioisostere of pyrimidine, a key component of nucleic acids, which suggests its potential as an antiviral agent. nih.gov In vitro studies have explored the activity of 2-amino-1,3,4-thiadiazole derivatives against various viruses, including Human Immunodeficiency Virus (HIV) and respiratory viruses like Influenza A. nih.gov

Research on chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles showed moderate in vitro activity against HIV-1 and HIV-2. nih.gov Structure-activity relationship (SAR) studies indicated that the electronic properties of substituents on the N-aryl group significantly influence antiviral potency. Specifically, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring enhanced anti-HIV activity. nih.gov

One of the mechanisms by which thiadiazole derivatives may exert their biological effects is through the inhibition of essential viral or host enzymes, such as proteases. nih.gov For example, studies on the related 1,2,4-thiadiazole (B1232254) isomer have shown that these compounds can inhibit the cysteine protease cathepsin B. nih.govresearchgate.net The proposed mechanism involves the ability of the thiadiazole ring to open and form disulfide bridges with the catalytic cysteine residue in the enzyme's active site, thereby inactivating it. nih.govresearchgate.net While this specific mechanism was detailed for a different isomer, 1,3,4-thiadiazole derivatives have also been investigated for their proteinase enzyme inhibitory activities, suggesting a potential role in modulating protease function. nih.gov The inhibition of proteases, which are vital for viral replication and maturation, represents a plausible mechanism for the observed antiviral effects of some 1,3,4-thiadiazole compounds.

Computational Chemistry and Theoretical Studies of 5 Cyclopropyl 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy. For derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, molecular docking studies have been instrumental in identifying potential therapeutic targets and predicting binding affinities.

In studies involving 1,3,4-thiadiazole derivatives as potential anticancer agents, molecular docking has been used to screen compounds against various protein targets. For instance, docking simulations of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives against dihydrofolate reductase (DHFR) have been performed to predict their binding interactions and affinity. nih.govnih.gov Similarly, in the search for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, in silico screening of 1,3,4-thiadiazole derivatives has been conducted. mdpi.com These studies calculate binding free energies and docking scores to rank compounds based on their predicted affinity for the target protein. mdpi.com For example, docking studies against the main protease (Mpro) of SARS-CoV-2 have been used to evaluate the binding affinity of novel bis- mdpi.comjmchemsci.comresearchgate.netthiadiazolimines, with some compounds showing favorable binding energies compared to known inhibitors. nih.gov

The data from such studies can be summarized to compare the predicted affinities of various derivatives.

Compound SeriesProtein TargetTop Docking Score / Binding Energy (kcal/mol)
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)Dihydrofolate Reductase (DHFR)-1.6 (Total Binding Energy)
1,3,4-Thiadiazole derivative (ZINC000008927502)VEGFR-2-8.286 (Docking Score)
1,3,4-Thiadiazole derivative (ZINC000017138581)VEGFR-2-8.520 (Docking Score)
bis- mdpi.comjmchemsci.comresearchgate.netthiadiazolimine derivative (5h)SARS-CoV-2 Mpro-7.50 (Average Binding Energy)

Elucidation of Molecular Interactions at Active Sites

Beyond predicting binding affinity, computational studies are crucial for elucidating the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Understanding these contacts at the atomic level is key to structure-based drug design, allowing for modifications to the ligand to enhance binding potency and selectivity.

For 1,3,4-thiadiazole derivatives targeting VEGFR-2, molecular docking analyses have revealed consistent hydrogen bond interactions with key amino acid residues in the active site, such as GLU885 and ASP1046. mdpi.com The 1,3,4-thiadiazole moiety itself often plays a crucial role; for example, the nitrogen atoms of the ring can act as hydrogen bond acceptors. mdpi.com In some complexes with VEGFR-2, the nitrogen–nitrogen group on the 1,3,4-thiadiazole moiety has been observed forming two hydrogen bonds with the residue ASN923, which is thought to enhance binding affinity. mdpi.com Docking of bis- mdpi.comjmchemsci.comresearchgate.netthiadiazolimines into the active site of the SARS-CoV-2 main protease also revealed key hydrogen bonds and hydrophobic interactions that contribute to their binding. nih.gov

A detailed view of these interactions provides a roadmap for optimizing lead compounds.

Compound SeriesProtein TargetKey Interacting ResiduesType of Interaction
1,3,4-Thiadiazole derivativesVEGFR-2GLU885, ASP1046Hydrogen Bond
1,3,4-Thiadiazole derivativesVEGFR-2CYS919, PHE1047Hydrophobic/Other
ZINC000017138581, ZINC000008927502VEGFR-2ASN923Hydrogen Bond (via thiadiazole N-N group)
bis- mdpi.comjmchemsci.comresearchgate.netthiadiazoliminesSARS-CoV-2 MproNot specifiedHydrogen Bond & Hydrophobic Contacts

Computational Approaches to Mechanism of Action Elucidation

Computational methods provide valuable insights into the potential mechanism of action of drug candidates. By identifying the biological target and characterizing the binding interactions, these studies can suggest how a compound exerts its therapeutic effect. For enzyme inhibitors, if docking studies show a compound binding to the active site, it suggests a mechanism of competitive inhibition.

Studies on 1,3,4-thiadiazole derivatives have proposed several mechanisms of action based on computational analyses. Their predicted binding to the ATP-binding site of protein kinases like VEGFR-2 suggests they may act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and angiogenesis. mdpi.com The demonstrated ability of other thiadiazole derivatives to bind to dihydrofolate reductase (DHFR) points towards a mechanism involving the disruption of nucleotide synthesis, which is essential for DNA replication in cancer cells. nih.govnih.gov Furthermore, Density Functional Theory (DFT) studies can be employed to analyze the electronic properties of these molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. These properties are crucial for stable drug-receptor interactions and can help rationalize the observed binding affinities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective molecules.

For 1,3,4-thiadiazole derivatives, QSAR studies have been developed to predict their antiproliferative activity. nih.gov In one such study, a model was built using experimental NMR spectral data. nih.gov The chemical shifts of specific protons (from hydroxyl groups) and carbon atoms within the 1,3,4-thiadiazole ring were identified as decisive descriptors for the inhibitory activity of the compounds. nih.gov These models are typically generated using multiple linear regression (MLR) and are validated to ensure their predictive power. A well-validated QSAR model provides a rapid and simple method for predicting the biological activity of new derivatives in the same class. nih.gov

A general representation of a 2D-QSAR model equation is as follows: pIC₅₀ = c₁D₁ + c₂D₂ + ... + cₙDₙ + k Where pIC₅₀ represents the biological activity, D represents the value of a specific molecular descriptor, c is the coefficient for that descriptor, and k is a constant. laccei.org

Compound SeriesBiological ActivityKey Descriptor Types IdentifiedStatistical Validation
4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diolsAntiproliferative¹H and ¹³C-NMR Chemical ShiftsLeave-one-out (LOO) cross-validation (78% to 93%)
Thiazole derivatives5-Lipoxygenase inhibitionTopological and electronic descriptorsCorrelation coefficient (R²) = 0.626

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. uzh.ch MD simulations are essential for assessing the stability of a docked ligand-protein complex and for refining the binding mode. By observing the complex's behavior over a period of nanoseconds to microseconds, researchers can verify if the key interactions predicted by docking are maintained. dntb.gov.ua

For 1,3,4-thiadiazole derivatives identified as potential VEGFR-2 inhibitors, MD simulations have been used to investigate the stability of the ligand-receptor complexes. mdpi.com These simulations confirm that the compounds remain stably bound within the active site, validating the docking results. mdpi.com A common method to further quantify binding affinity from MD simulations is the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. This technique calculates the binding free energy of the complex, providing a more rigorous estimate of binding affinity than docking scores alone. mdpi.com Studies on thiadiazole derivatives have shown favorable binding free energies calculated via MM-GBSA, supporting their high affinity and stability within the target's active site. mdpi.com This reinforces the potential of the 1,3,4-thiadiazole scaffold in designing stable and effective inhibitors. mdpi.com

CompoundProtein TargetBinding Free Energy (ΔG_bind) via MM-GBSA (kcal/mol)Key Contributing Energies
ZINC000008739578VEGFR-2-64.75Coulomb, Lipophilic
ZINC000017138581VEGFR-2-67.37Not specified
ZINC000008927502VEGFR-2-69.81Not specified

Coordination Chemistry of 5 Cyclopropyl 1,3,4 Thiadiazole 2 Thiol with Metal Ions

Ligand Properties and Coordination Modes of 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol Analogues

Derivatives of 1,3,4-thiadiazole-2-thiol (B7761032) are versatile ligands in coordination chemistry. jmchemsci.com The thiadiazole ring contains multiple heteroatoms—two nitrogen and one sulfur—which can act as potential donor sites for coordination with metal ions. The exocyclic thiol group (-SH) can also participate in bonding, typically after deprotonation to a thiolate (-S⁻).

The specific coordination mode depends on several factors, including the nature of the substituent at the C5 position, the metal ion, and the reaction conditions. Analogues of this compound commonly act as bidentate or tridentate ligands. jmchemsci.com In many complexes, coordination occurs through one of the ring nitrogen atoms and the exocyclic sulfur atom, forming a stable five-membered chelate ring. nih.gov For instance, studies on related 1,3,4-thiadiazole (B1197879) derivatives with Zn(II) and Cu(II) have shown chelation occurring via a thiadiazole nitrogen atom and a deprotonated hydroxyl group from a neighboring substituent. nih.govmdpi.com

In other cases, particularly with Schiff base derivatives, the ligand can be multidentate. For example, a pentadentate ligand derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) was shown to coordinate to Ni(II) and Cu(II) ions through N2S3 donor atoms. researchgate.net The flexibility of the substituent group can also lead to different coordination behaviors; ligands with longer hydrocarbon bridges exhibit increased flexibility and a greater diversity in their coordination modes. nih.gov Depending on the complexity of the ligand, it can act as a bidentate ligand in one complex (e.g., with Ni(II)) and as a tridentate ligand in another (e.g., with Cr(III)). jmchemsci.com

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 1,3,4-thiadiazole-2-thiol analogues is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, acetates) in a suitable solvent like ethanol (B145695) or methanol, often under reflux. jmchemsci.commdpi.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to confirm their formation and elucidate their properties.

Infrared (IR) Spectroscopy is a key tool for determining the coordination sites of the ligand. A moderate shift in the C=N stretching vibration of the thiadiazole ring (typically around 1600-1630 cm⁻¹) upon complexation indicates the involvement of a ring nitrogen atom in bonding to the metal ion. mdpi.com Furthermore, the appearance of new bands in the far-infrared region (typically 400-600 cm⁻¹) is attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds, providing direct evidence of coordination. jmchemsci.comresearchgate.net For example, new bands corresponding to M-N and M-O stretching vibrations have been observed in the ranges of 314–466 cm⁻¹ and 454–688 cm⁻¹, respectively, in complexes of Cr(III) and Ni(II). jmchemsci.com

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is used to characterize the ligand and confirm complex formation. Changes in the chemical shifts of protons near the coordination sites can provide further evidence of metal-ligand interaction. jmchemsci.comnih.gov

Other Techniques such as elemental analysis (CHN), mass spectrometry, UV-Vis spectroscopy, and molar conductivity measurements are also employed. jmchemsci.commdpi.comnih.gov Molar conductivity helps determine whether the complexes are electrolytic or non-electrolytic in nature. jmchemsci.com

Table 1: Spectroscopic Data for Metal Complexes of 1,3,4-Thiadiazole Analogues
ComplexTechniqueKey ObservationsInterpretationReference
[Ni(L)Cl₂] (L = a thiadiazole derivative)FT-IRShift in C=N band; new bands at 314-466 cm⁻¹ (M-N) and 454-688 cm⁻¹ (M-O)Coordination via N and O atoms jmchemsci.com
[Cr(L)Cl₃] (L = a thiadiazole derivative)FT-IRShift in C=N band; new bands at 314-466 cm⁻¹ (M-N) and 454-688 cm⁻¹ (M-O)Coordination via N and O atoms jmchemsci.com
Cu(II) and Zn(II) complexes of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleFT-IRModerate shift of thiadiazole C=N band from 1628 cm⁻¹ to 1607-1610 cm⁻¹Coordination via thiadiazole nitrogen mdpi.com
Cu(II) complexes with 2,5-bis(ethylthio)-1,3,4-thiadiazoleFT-IRSignificant changes in bands in the 1700–1450 cm⁻¹ regionCoordination of nitrogen atoms of the heterocycle to the copper(II) ion semanticscholar.org

Structural Elucidation of Metal Complexes (e.g., Geometry, Bonding)

The geometric arrangement of ligands around the central metal ion in complexes of 1,3,4-thiadiazole derivatives is diverse and dictated by the coordination number of the metal and the nature of the ligand. Common geometries observed include octahedral, tetrahedral, and square planar. jmchemsci.comresearchgate.net

X-ray Crystallography provides the most definitive structural information. For example, the single-crystal X-ray diffraction analysis of a copper(II) complex with 2,5-bis(ethylthio)-1,3,4-thiadiazole revealed detailed bond lengths and angles, confirming the coordination environment. nih.gov Similarly, the structure of a 5-arylimino-1,3,4-thiadiazole derivative was established as having a nearly planar thiadiazole ring. mdpi.com In this structure, the C=N group was characterized by a bond length of 1.409(4) Å, and the ring exhibited a strained internal angle of 107.8(3)° for N(7)-C(11)-S(10). mdpi.com

In the absence of single-crystal data, spectroscopic and magnetic measurements are used to propose geometries. For instance, based on spectral data, an octahedral geometry was suggested for a Cr(III) complex, while a square planar geometry was proposed for a corresponding Ni(II) complex. jmchemsci.com Other studies have proposed tetrahedral geometries for various metal complexes, with exceptions like square planar for Pd(II) and octahedral for Pt(IV). researchgate.net

Table 2: Proposed Geometries and Structural Features of Metal-Thiadiazole Complexes
Metal IonLigand AnalogueProposed GeometryMethod of DeterminationReference
Cr(III)(E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol)OctahedralSpectroscopic Data & Theoretical Study jmchemsci.com
Ni(II)(E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol)Square PlanarSpectroscopic Data & Theoretical Study jmchemsci.com
Cr(III)5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiolOctahedralSpectroscopic & Magnetic Data researchgate.net
Co(II), Ni(II)5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiolSquare PlanarSpectroscopic & Magnetic Data researchgate.net
Cu(II)2,5-bis(ethylthio)-1,3,4-thiadiazoleDistorted OctahedralX-ray Crystallography nih.gov

Theoretical Studies of Metal-Thiadiazole Complexes

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data for metal-thiadiazole complexes. nih.govscirp.org These theoretical studies provide insights into the electronic structure, bonding, and stability of the complexes.

DFT calculations are used to optimize the geometries of the ligands and their metal complexes, often showing good agreement with experimental structures. scirp.org These calculations help in predicting the most stable conformation and understanding the nature of the metal-ligand bond. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electronic properties and reactivity of the complexes. researchgate.netmdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate intramolecular interactions and electron delocalization. scirp.org NBO studies can quantify the charge transfer from the ligand's donor atoms to the central metal ion, confirming the coordination bonds. scirp.org The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature of the metal-ligand bonds, indicating whether they are primarily ionic or have partial covalent character. nih.gov Theoretical IR spectra can also be calculated and compared with experimental data to aid in the assignment of vibrational bands. nih.gov

Enhanced Biological Activities of Metal Complexes (e.g., Antimicrobial Potentiation)

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rdd.edu.iqgranthaalayahpublication.org A significant finding in this area is that the biological activity of these ligands can often be enhanced upon chelation with metal ions. researchgate.netresearchgate.net

The increased activity of the metal complexes is often explained by chelation theory. Upon coordination, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layer of microbial cell membranes. rdd.edu.iq

For example, various metal complexes of 1,3,4-thiadiazole derivatives have shown greater in vitro activity against pathogenic bacteria (like Staphylococcus aureus and Escherichia coli) and fungi (Candida albicans) compared to the free ligand or standard drugs. rdd.edu.iqanjs.edu.iq In one study, the minimum effective dose of the complexes against bacteria was 50 µg/ml, whereas the standard drug required 100 µg/ml. rdd.edu.iqanjs.edu.iq The Cu(II) complex of a Schiff base ligand derived from 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) demonstrated significant cytotoxic activity against HeLa cancer cells, highlighting its potential as an anticancer agent. researchgate.net This potentiation of activity makes metal complexes of thiadiazole derivatives promising candidates for the development of new therapeutic agents. granthaalayahpublication.orgnih.gov

Table 3: Comparison of Biological Activity of Thiadiazole Ligands and Their Metal Complexes
Compound TypeActivity TestedOrganism/Cell LineObservationReference
Thiadiazole derivative vs. Metal Complexes (Cu, Pt, Zn, V)AntibacterialS. aureus, E. coli, etc.Complexes were more effective (50 µg/ml) than the standard drug (100 µg/ml). rdd.edu.iqanjs.edu.iq
Thiadiazole derivative vs. Metal Complexes (Cu, Pt, Zn, V)AntifungalCandida albicansComplexes were effective at 50 µg/ml; standard drug had no significant effect. rdd.edu.iqanjs.edu.iq
5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole vs. its Metal Complexes (Co, Ni, Cu)AntifungalAspergillus and Candida spp.Metal complexes showed increased antifungal activity compared to the less active free ligand. researchgate.net
Schiff base ligand (ETIMBT) vs. its Cu(II) ComplexAnticancer (Cytotoxicity)HeLa and PC3 cellsThe Cu(II) complex exhibited the highest cytotoxic activity against both cell lines. researchgate.net

Advanced Applications of 5 Cyclopropyl 1,3,4 Thiadiazole 2 Thiol Beyond Biological Systems

Exploration in Materials Science (e.g., Optical Properties, Dyes)

While direct studies on the material science applications of 5-cyclopropyl-1,3,4-thiadiazole-2-thiol are not extensively documented, the broader class of 1,3,4-thiadiazole (B1197879) derivatives has demonstrated significant potential in this arena, particularly in the development of dyes and materials with interesting optical properties.

The 1,3,4-thiadiazole ring is a key component in the synthesis of various azo dyes. mdpi.comrsc.org These dyes, which incorporate the 1,3,4-thiadiazole scaffold linked to an azo group (N=N), are known for their excellent coloring properties, producing a range of vivid colors from yellow to blue. mdpi.com The synthesis of these dyes often involves the diazotization of 2-amino-5-aryl-1,3,4-thiadiazoles followed by coupling with aromatic compounds like aniline (B41778) or phenol (B47542) derivatives. mdpi.com The resulting 1,3,4-thiadiazole-containing azo dyes have been characterized by various spectroscopic methods, confirming their structures and revealing their absorption properties in the UV-visible range. mdpi.com

Furthermore, 1,3,4-thiadiazole derivatives have been investigated for their non-linear optical (NLO) properties. spiedigitallibrary.orgscielo.org.mxaip.orgspiedigitallibrary.org NLO materials are crucial for applications in photonics, optical communications, and data storage. aip.org Theoretical studies using density functional theory (DFT) on 1,3,4-thiadiazole oligomers have shown that these materials can exhibit significant polarizability and hyperpolarizability, which are key indicators of NLO activity. spiedigitallibrary.orgscielo.org.mx The planar and potentially aromatic nature of 1,3,4-thiadiazole oligomers contributes to these properties. spiedigitallibrary.org The introduction of different substituents on the thiadiazole ring can modulate these NLO properties, suggesting that the cyclopropyl (B3062369) group in this compound could influence its optical characteristics. scielo.org.mx

Some 1,3,4-thiadiazole derivatives have also been observed to exhibit fluorescence, with the emission properties being sensitive to environmental factors such as pH and solvent polarity. nih.govnih.gov This suggests potential applications as molecular probes or sensors. nih.gov

Table 1: Overview of Potential Material Science Applications of 1,3,4-Thiadiazole Derivatives

Application Area Relevant Properties Examples of Studied Derivatives
Dyes Excellent coloring properties, vivid colors 2-Arylazo-5-aryl-1,3,4-thiadiazoles mdpi.com
Non-Linear Optics High polarizability and hyperpolarizability 1,3,4-Thiadiazole oligomers, Phenoxazine-based dyes with thiadiazole spacers spiedigitallibrary.orgscielo.org.mx

| Molecular Probes | pH-dependent fluorescence | 4-(5-Alkyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diols nih.gov |

Investigation of Corrosion Inhibition Properties

The investigation of 1,3,4-thiadiazole derivatives as corrosion inhibitors for various metals in acidic and neutral environments has been a significant area of research. While specific data on this compound is limited, numerous studies on analogous compounds strongly suggest its potential as an effective corrosion inhibitor.

The inhibitive properties of these compounds are attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic nature of the thiadiazole ring. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

Research on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has demonstrated its effectiveness as a corrosion inhibitor for aluminum in hydrochloric acid. The inhibition efficiency was found to increase with the concentration of the inhibitor. The adsorption of this compound on the aluminum surface was found to follow the Langmuir isotherm, suggesting a monolayer adsorption process that involves both physisorption and chemisorption.

Similarly, studies on other 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown their efficacy in protecting mild steel in acidic solutions. The nature of the substituent at the 5-position of the thiadiazole ring has been found to influence the inhibition efficiency. For instance, the presence of electron-donating groups can enhance the adsorption and, consequently, the protective action of the inhibitor.

The mechanism of corrosion inhibition by thiadiazole derivatives generally involves the formation of a coordinate bond between the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms. This leads to the formation of a stable, adsorbed film on the metal surface. The planarity of the thiadiazole ring also allows for effective surface coverage.

Table 2: Corrosion Inhibition Efficiency of Selected 1,3,4-Thiadiazole Derivatives

Inhibitor Metal Corrosive Medium Maximum Inhibition Efficiency (%) Reference
5-amino-1,3,4-thiadiazole-2-thiol Aluminum 1 M HCl 94.28 mdpi.com
2-amino-5-styryl-1,3,4-thiadiazole Mild Steel 1 M HCl >90 researchgate.net
2-amino-5-heptyl-1,3,4-thiadiazole Mild Steel 1 M HCl >90 researchgate.net

Potential in Agrochemical Research (e.g., Pesticides, Plant Growth Regulators)

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of agrochemicals, with numerous derivatives exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and plant growth regulatory effects. jmchemsci.com Although direct agrochemical studies on this compound are scarce, research on structurally related compounds highlights the potential of this molecule in agricultural applications.

The presence of a cyclopropane (B1198618) ring in agrochemical candidates is often associated with enhanced biological activity and metabolic stability. Several studies have explored the synthesis and bioactivity of 1,3,4-thiadiazole derivatives incorporating a cyclopropyl moiety. For instance, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has been synthesized and shown to exhibit moderate herbicidal activity against Brassica campestris. mdpi.com Another study focused on the synthesis of 2,5,6-trisubstituted imidazo[2,1-b] mdpi.comspiedigitallibrary.orgrsc.org-thiadiazole derivatives starting from 2-amino-5-cyclopropyl-1,3,4-thiadiazole, indicating the utility of this building block in creating diverse chemical libraries for biological screening. rsc.org

Furthermore, derivatives of the isomeric 1,2,3-thiadiazole (B1210528) containing a cyclopropyl group have demonstrated excellent fungicidal activity. rsc.orgresearchgate.net This suggests that the combination of a thiadiazole ring and a cyclopropyl group can be a favorable structural motif for the development of novel fungicides. The 1,3,4-thiadiazole ring itself is a component of various commercial pesticides, and its derivatives have been shown to act as inhibitors of key enzymes in plants and fungi. jmchemsci.comdntb.gov.ua

The thiol group at the 2-position of this compound offers a reactive handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced agrochemical properties.

Table 3: Agrochemical Activities of Selected Thiadiazole Derivatives with Structural Similarities

Compound Activity Target Organism/Plant Reference
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Herbicidal Brassica campestris mdpi.com
5-(4-cyclopropyl...)-1,2,3-thiadiazole derivative Fungicidal Not specified rsc.orgresearchgate.net
1-(5-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thiourea KARI Inhibitor (potential herbicide) Rice dntb.gov.ua

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol, and how can reaction conditions (e.g., solvent, temperature) be optimized?

  • Methodological Answer : Synthesis typically involves cyclization and nucleophilic substitution reactions. For example, thiadiazole derivatives are synthesized via reactions between carboxylic acid derivatives and thiosemicarbazides under reflux with POCl₃ as a catalyst, followed by pH adjustment for precipitation . Optimization can employ factorial design (e.g., 2³ factorial) to test variables like temperature (70–100°C), solvent polarity, and catalyst loading, minimizing experimental runs while maximizing yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Infrared spectroscopy (IR) identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹), while ¹H NMR confirms cyclopropyl proton environments (δ ~1.0–2.5 ppm) and thiadiazole ring protons. Mass spectrometry (MS) and elemental analysis validate molecular weight and stoichiometry .

Q. How can researchers address discrepancies in biological activity data (e.g., antimicrobial assays) for this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strains, solvent/DMSO concentrations). Standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and perform dose-response curves (IC₅₀ calculations) to ensure reproducibility .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for volatile reagents (e.g., POCl₃), wear nitrile gloves, and store the compound in airtight containers. Mandatory safety training (100% pass rate on exams) is required before experimental work .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies binding affinities with enzymes like dihydrofolate reductase (DHFR) or β-lactamases, guiding structure-activity relationship (SAR) studies .

Q. What reactor designs are optimal for scaling up the synthesis of this compound while maintaining selectivity?

  • Methodological Answer : Continuous flow reactors improve heat/mass transfer and reduce side reactions compared to batch systems. Use immobilized catalysts (e.g., copper on SiO₂) and inline IR monitoring for real-time optimization .

Q. How do substituents on the thiadiazole ring (e.g., cyclopropyl vs. phenyl) influence electronic properties and stability?

  • Methodological Answer : Cyclopropyl groups enhance ring strain and electron-withdrawing effects, altering redox potentials (cyclic voltammetry) and thermal stability (TGA/DSC). Compare Hammett constants (σ) of substituents to correlate with reaction kinetics .

Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?

  • Methodological Answer : Investigate hydrolysis half-life (pH 5–9), photodegradation under UV light, and biodegradation via OECD 301F tests. Use LC-MS/MS to track degradation products and ecotoxicity in Daphnia magna assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.